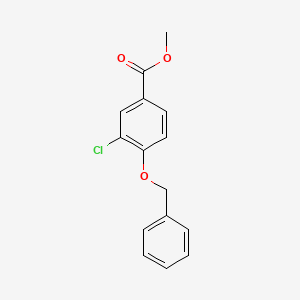

Methyl 4-(benzyloxy)-3-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-chloro-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIHIALOAKCGMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Benzyloxy 3 Chlorobenzoate

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For Methyl 4-(benzyloxy)-3-chlorobenzoate, three primary disconnection points can be identified: the ester linkage (C-O), the benzyl (B1604629) ether linkage (C-O), and the aryl-chloride bond (C-Cl).

Disconnection 1: Ester Bond (C(O)-O) This is the most straightforward disconnection, corresponding to a Fischer esterification reaction. Breaking the bond between the carbonyl carbon and the methoxy (B1213986) oxygen leads to 4-(benzyloxy)-3-chlorobenzoic acid and methanol (B129727). The carboxylic acid itself can be further disconnected.

Disconnection 2: Benzyl Ether Bond (Aryl-O) Disconnecting the benzyl ether bond suggests an etherification reaction, such as the Williamson ether synthesis. This breaks the molecule into a phenol (B47542), methyl 4-hydroxy-3-chlorobenzoate, and a benzyl halide (e.g., benzyl chloride or bromide). This is a common and effective strategy.

Disconnection 3: Aryl-Chloride Bond (Aryl-Cl) This disconnection points to an electrophilic aromatic substitution reaction, specifically a chlorination. The precursor would be methyl 4-(benzyloxy)benzoate. The regioselectivity of this chlorination is a critical consideration.

These disconnections suggest three plausible synthetic pathways, each starting from different precursors:

Start with 4-hydroxy-3-chlorobenzoic acid, perform benzylation, and then esterification.

Start with methyl 4-hydroxybenzoate (B8730719), perform regioselective chlorination, and then benzylation.

Start with 4-hydroxybenzoic acid, perform esterification, then chlorination, and finally benzylation.

Classical and Seminal Synthetic Routes: Mechanistic and Procedural Insights

Classical synthetic methods provide the foundational chemistry for constructing this compound. These routes rely on well-established, high-yield reactions.

The formation of the methyl ester from the corresponding carboxylic acid is most commonly achieved via Fischer esterification. masterorganicchemistry.com This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an excess of methanol. masterorganicchemistry.com

Mechanism: The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the ester and regenerates the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the product, the alcohol is typically used as the solvent, or water is removed as it is formed. masterorganicchemistry.com

Catalytic Enhancements: While strong mineral acids are traditional catalysts, research has focused on developing more environmentally friendly and reusable catalysts. dergipark.org.tr

| Catalyst Type | Example(s) | Typical Conditions | Conversion/Yield | Reference |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux in Methanol | High | nih.govatamanchemicals.com |

| Heterogeneous Acid | Ion Exchange Resins (e.g., Amberlyst 15) | Batch reactor, 55-75°C | High | dergipark.org.tr |

| Deep Eutectic Solvents (DES) | p-TSA & BTEAC | Solvent-free, 75°C | ~88% | dergipark.org.tr |

| Other | Chlorotrimethylsilane | Methanol, Room Temp. | 93% | chemicalbook.com |

Table 1: Comparison of Catalytic Systems for Esterification of Benzoic Acid Derivatives.

Introducing a chlorine atom at the C-3 position, ortho to the benzyloxy/hydroxy group, requires careful control of regiochemistry. The directing effects of the substituents on the aromatic ring are paramount.

Directing Effects: The hydroxyl (-OH) or benzyloxy (-OCH₂Ph) group is a strongly activating ortho-, para-director due to its ability to donate electron density into the ring via resonance. organicchemistrytutor.comyoutube.com The methyl ester group (-COOCH₃) is a moderately deactivating meta-director, withdrawing electron density inductively and through resonance. organicchemistrytutor.comwikipedia.org In an electrophilic aromatic substitution reaction on a substrate like methyl 4-hydroxybenzoate, the powerful ortho-directing influence of the hydroxyl group dominates, directing the incoming electrophile (Cl⁺) to the positions ortho to it (C-3 and C-5). wikipedia.org Since the C-3 and C-5 positions are equivalent, monosubstitution occurs readily at either position.

Procedure: The chlorination of methyl 4-hydroxybenzoate is typically carried out using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) in a suitable solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield methyl 3-chloro-4-hydroxybenzoate.

The formation of the benzyl ether linkage is a crucial step, typically accomplished via the Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org

Mechanism (Williamson Ether Synthesis): This reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com A strong base (e.g., K₂CO₃, NaOH) is first used to deprotonate the phenolic hydroxyl group of methyl 4-hydroxy-3-chlorobenzoate, forming a more nucleophilic phenoxide ion. youtube.comyoutube.com This phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride). youtube.com The halide is displaced as a leaving group, resulting in the formation of the ether. masterorganicchemistry.com Primary alkyl halides like benzyl chloride are ideal for this reaction to minimize competing elimination reactions. masterorganicchemistry.com

A reported synthesis involves reacting 4-hydroxy-3-chlorobenzoic acid with benzyl chloride in the presence of sodium hydroxide (B78521) in a mixed solvent system, followed by refluxing for several hours to yield 4-benzyloxy-3-chlorobenzoic acid. prepchem.com Subsequent esterification would yield the final product.

Modern Catalytic Strategies for Efficient Synthesis

Modern synthetic chemistry seeks to improve upon classical methods by employing highly efficient and selective catalytic systems, particularly those based on transition metals.

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives for forming the C-O ether bond, often under milder conditions and with broader substrate scope than classical methods.

Palladium-Catalyzed Buchwald-Hartwig Etherification: This reaction has become a cornerstone of modern C-O bond formation. wikipedia.org It involves the palladium-catalyzed coupling of an aryl halide or triflate with an alcohol. wikipedia.org For the synthesis of this compound, two approaches are feasible:

Coupling of methyl 3-chloro-4-halobenzoate with benzyl alcohol.

Coupling of methyl 4-hydroxy-3-chlorobenzoate with a benzyl halide.

The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcoholate, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. researchgate.net

Copper-Catalyzed Etherification (Ullmann Condensation): The Ullmann reaction is a classical method for forming diaryl ethers by coupling an aryl halide with a phenol in the presence of stoichiometric copper at high temperatures. nih.gov Modern modifications have developed catalytic versions that proceed under milder conditions. nih.govmit.edu For example, a Cu(I)-catalyzed O-arylation of phenols with aryl bromides or iodides can be achieved using picolinic acid as a ligand in DMSO with K₃PO₄ as the base. nih.gov This method is effective for synthesizing hindered diaryl ethers and tolerates a variety of functional groups. nih.gov

Iron-Catalyzed Etherification: Iron catalysts are emerging as a cost-effective and environmentally friendly alternative to palladium and copper. acs.orgnih.gov For instance, FeCl₃ can catalyze the symmetrical etherification of benzyl alcohols, while FeCl₂ in combination with a pyridine (B92270) bis-thiazoline ligand can achieve the non-symmetrical cross-etherification of different benzyl alcohols. nih.gov

| Catalytic System | Metal | Typical Substrates | Key Features | Reference |

| Buchwald-Hartwig | Palladium | Aryl halides/triflates + Alcohols | Mild conditions, broad scope, ligand-dependent | wikipedia.orgresearchgate.net |

| Ullmann-type | Copper | Aryl halides + Phenols | Effective for hindered ethers, uses inexpensive metal | nih.govmit.edu |

| Cross-Etherification | Iron | Benzyl alcohols + Alcohols | Eco-friendly, cost-effective | acs.orgnih.gov |

Table 2: Overview of Modern Catalytic Strategies for C-O Bond Formation.

Organocatalytic and Biocatalytic Approaches

The shift away from traditional metal- or strong acid-based catalysis towards more benign and selective alternatives has placed organocatalysis and biocatalysis at the forefront of modern synthetic chemistry.

Organocatalysis: While specific organocatalytic routes for this compound are not extensively documented in dedicated studies, the principles of organocatalysis can be applied to its synthesis. For the esterification of the precursor, 4-(benzyloxy)-3-chlorobenzoic acid, non-covalent organocatalysts such as thioureas or Brønsted acids could be employed. These catalysts operate by activating the carboxylic acid through hydrogen bonding, enhancing its electrophilicity for the nucleophilic attack by methanol. This approach circumvents the need for corrosive mineral acids and often allows for milder reaction conditions.

Biocatalysis: The use of enzymes, particularly lipases, for esterification reactions is a well-established green alternative. Lipases can catalyze the esterification of various carboxylic acids with high selectivity and under mild conditions, often in solvent-free systems. The enzyme-catalyzed synthesis of methyl benzoate (B1203000) has been successfully demonstrated using Candida rugosa lipase (B570770). nih.gov This biocatalytic approach could be adapted for the synthesis of this compound from its corresponding carboxylic acid and methanol. The mechanism involves the formation of an acyl-enzyme intermediate which is then attacked by the alcohol. nih.gov

A potential biocatalytic synthesis strategy is outlined below:

| Step | Description | Catalyst | Potential Advantages |

| Esterification | 4-(benzyloxy)-3-chlorobenzoic acid is reacted with methanol. | Immobilized Lipase (e.g., Candida antarctica lipase B, Novozym 435) | High selectivity, mild reaction conditions (30-60 °C), reduced by-product formation, catalyst reusability, solvent-free potential. mdpi.com |

This biocatalytic method holds promise for a more sustainable production of the target compound, minimizing waste and avoiding harsh reagents.

Sustainable and Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances.

Solvent-Free Synthesis: Both key steps in the synthesis of this compound can be adapted to solvent-free conditions.

Williamson Ether Synthesis: The formation of the 4-(benzyloxy)-3-chlorobenzoic acid precursor can be performed under solvent-free, solid-liquid phase transfer catalysis conditions, which can increase reaction rates and simplify purification.

Esterification: The esterification of substituted benzoic acids has been effectively achieved under solvent-free conditions using solid acid catalysts like phosphoric acid-modified montmorillonite (B579905) K10 clay or surfactant-combined catalysts. ijstr.orgepa.govpsu.edu These methods often proceed with high yields, and the absence of a solvent reduces waste and simplifies product isolation. ijstr.org For instance, a study on various benzoic acids demonstrated excellent yields with methanol under solvent-free conditions at reflux temperature. ijstr.org

Aqueous Reaction Media: Performing the Williamson ether synthesis in an aqueous medium is a significant green improvement. The use of surfactants can create micelles, which act as microreactors, facilitating the reaction between the water-insoluble benzyl chloride and the water-soluble sodium 4-hydroxy-3-chlorobenzoate. researchgate.net This approach eliminates the need for volatile organic solvents (VOCs), enhancing the safety and environmental profile of the synthesis. researchgate.net

Atom Economy: The concept of atom economy is crucial for evaluating the efficiency of a synthetic route. The synthesis of this compound involves two primary reactions:

Williamson Ether Synthesis: C7H5ClO3 + C7H7Cl + NaOH → C14H11ClO3 + NaCl + H2O

Fischer Esterification: C14H11ClO3 + CH4O → C15H13ClO3 + H2O

Process Intensification: This strategy aims to make chemical processes smaller, safer, and more energy-efficient. For the synthesis of this compound, several process intensification techniques can be applied:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for both Williamson ether synthesis and Fischer esterification. usm.mynumberanalytics.comwikipedia.org For esterification, sealed-vessel microwave conditions can lead to higher yields in minutes compared to hours with conventional heating. usm.myusm.my

Continuous Flow Reactors: These reactors offer superior control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic reactions. numberanalytics.com They allow for the integration of reaction and separation steps, potentially increasing conversion in equilibrium-limited reactions like esterification by continuously removing the water by-product.

Reactive Distillation: This combines reaction and distillation in a single unit. For the esterification step, removing water as it is formed would drive the equilibrium towards the product side, leading to higher conversion and purity. sphinxsai.com

Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the efficiency and yield of the synthesis of this compound, a systematic study and optimization of key reaction parameters are essential.

The synthesis of this compound involves two distinct reaction types, each sensitive to different parameters.

Williamson Ether Synthesis (Precursor formation):

Temperature: Typically, this SN2 reaction is conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. wikipedia.org However, excessively high temperatures can promote side reactions, such as the elimination of benzyl chloride. numberanalytics.com Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a practical timeframe.

Concentration: The reaction rate is dependent on the concentration of both the phenoxide and benzyl chloride. numberanalytics.com Maintaining an appropriate stoichiometry is crucial, as an excess of the alkylating agent can lead to by-products.

Fischer Esterification (Final step):

Temperature: Increasing the temperature accelerates the reaction rate but must be balanced against the equilibrium nature of the reaction. Studies on substituted benzoic acids using microwave heating have identified optimal temperatures around 130°C, achieving high yields in short times. usm.myusm.my Conventional heating often requires reflux temperatures for extended periods. youtube.com

Pressure: For reactions conducted in sealed vessels (e.g., microwave synthesis), the pressure will increase as the solvent is heated above its boiling point, which can accelerate the reaction rate. numberanalytics.com

Concentration: As an equilibrium process, using an excess of one reactant (typically methanol, which can also serve as the solvent) can shift the equilibrium to favor the formation of the ester product. uomustansiriyah.edu.iq

The table below summarizes typical parameter ranges found in the literature for analogous reactions.

| Parameter | Williamson Ether Synthesis | Fischer Esterification |

| Temperature | 50 - 100 °C wikipedia.org | 60 - 150 °C usm.myyoutube.com |

| Pressure | Atmospheric | Atmospheric or elevated (sealed vessel) numberanalytics.com |

| Concentration | Equimolar or slight excess of alkylating agent | Excess of alcohol (e.g., 5-10 equivalents or as solvent) uomustansiriyah.edu.iq |

Catalyst Loading:

In the Williamson ether synthesis , if a phase-transfer catalyst is used, its loading is typically in the range of 1-5 mol%.

For the Fischer esterification , when using a strong acid catalyst like H₂SO₄, only catalytic amounts (e.g., 0.15 mL for a 0.61 g scale reaction) are needed. uomustansiriyah.edu.iq For solid acid catalysts like modified montmorillonite K10, a loading of around 10 wt% relative to the carboxylic acid has been shown to be optimal in solvent-free conditions. ijstr.org For a zirconium-based complex, a loading of 2 mol% was found to be effective. nih.gov

Reagent Stoichiometry:

Williamson Ether Synthesis: While a 1:1 stoichiometry is theoretical, a slight excess (1.1-1.2 equivalents) of the alkylating agent (benzyl chloride) is often used to ensure complete conversion of the more valuable phenolic starting material.

Fischer Esterification: To maximize yield, a significant excess of the less expensive reagent, methanol, is commonly used to drive the equilibrium forward. Alternatively, if the reactants are used in near-stoichiometric amounts, the water by-product must be removed, for example, by a Dean-Stark apparatus or molecular sieves.

An illustrative optimization study for the esterification of a substituted benzoic acid under microwave conditions is shown below.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 110 | 15 | Lower |

| 2 | 130 | 5 | Moderate |

| 3 | 130 | 15 | High |

| 4 | 150 | 15 | High |

| Data adapted from studies on similar substituted benzoic acids. usm.myusm.my |

This data indicates that a temperature of 130°C for 15 minutes provides an optimal balance between reaction time and yield for this type of transformation under microwave irradiation.

Advanced Purification and Isolation Techniques for High Purity Compound

Achieving high purity of this compound is critical for its use in further applications. A combination of extraction, chromatographic, and crystallization techniques is employed to remove impurities such as unreacted starting materials, by-products, and residual solvents.

Initial Work-up and Extraction

Following the synthesis, the crude product is typically subjected to a liquid-liquid extraction procedure. The reaction mixture is often diluted with an organic solvent, such as ethyl acetate (B1210297) or methylene (B1212753) chloride, and washed sequentially with aqueous solutions. chemicalbook.comgoogle.com A wash with a dilute basic solution, like 5% sodium bicarbonate, is used to remove any remaining acidic impurities, including unreacted 4-(benzyloxy)-3-chlorobenzoic acid. chemicalbook.com Subsequently, a wash with brine (a saturated aqueous solution of sodium chloride) helps to remove the bulk of the water from the organic phase. chemicalbook.com The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. chemicalbook.com

Chromatographic Purification

For achieving high levels of purity, chromatographic techniques are indispensable.

Flash Column Chromatography: This is a widely used method for purifying multi-gram quantities of the compound. rsc.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. rsc.org A solvent system (eluent) of increasing polarity is then passed through the column to separate the components. For compounds of this type, a mixture of non-polar and polar solvents, such as n-hexane and ethyl acetate, is effective. rsc.org The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the pure product. evitachem.com

High-Performance Liquid Chromatography (HPLC): For obtaining analytical-grade purity (>99.0%), preparative HPLC can be utilized. ruifuchems.com This technique offers higher resolution than standard column chromatography. Analytical HPLC is also the standard method for assessing the final purity of the compound. google.comruifuchems.com

Crystallization

Crystallization is a powerful technique for achieving the highest purity and for obtaining the compound in a stable, crystalline solid form. The crude or column-purified product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution.

For analogous compounds, dissolving the product in a solvent like ethanol (B145695) and allowing for slow evaporation at room temperature has been shown to yield block-like, colorless crystals. nih.gov For the precursor acid, recrystallization from a mixed solvent system of benzene (B151609) and tetrahydrofuran (B95107) has been reported to be effective. prepchem.com The choice of solvent is critical and is determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

The table below outlines the key purification techniques.

| Technique | Principle | Typical Reagents/Parameters | Outcome |

| Liquid-Liquid Extraction | Partitioning of solutes between immiscible liquid phases based on solubility. | Organic Solvent (e.g., Ethyl Acetate), 5% Sodium Bicarbonate, Brine. chemicalbook.com | Removal of acidic impurities and water-soluble by-products. |

| Flash Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Stationary Phase: Silica Gel; Eluent: n-Hexane/Ethyl Acetate mixtures. rsc.org | Separation of the target compound from by-products and starting materials. |

| Crystallization | Purification based on differences in solubility between the compound and impurities. | Solvents: Ethanol, or mixed systems like Benzene/Tetrahydrofuran. prepchem.comnih.gov | Yields high-purity crystalline solid; removes trace impurities. |

| Purity Analysis (HPLC) | High-resolution separation for quantification of purity. | Analytical column with a suitable mobile phase. | Confirms final purity, often achieving >99.0%. ruifuchems.com |

Theoretical and Computational Studies on Methyl 4 Benzyloxy 3 Chlorobenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like methyl 4-(benzyloxy)-3-chlorobenzoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would provide significant insights. rri.res.innih.gov

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. For this compound, key structural parameters include the dihedral angles defining the orientation of the benzyloxy group relative to the benzoate (B1203000) ring and the methyl ester group.

Studies on molecules with a benzyloxy fragment have shown that the C-O-C-C torsion angle tends to favor an anti-conformation, which minimizes steric hindrance. rri.res.innih.gov Similarly, research on benzylamine (B48309) and its derivatives suggests that the general torsion angle between the ortho-carbon of the phenyl ring and the nitrogen atom is approximately 90 degrees, indicating a non-planar arrangement to reduce steric clash. colostate.edu For this compound, the flexible ether linkage allows for multiple low-energy conformations. The most stable conformer would likely feature a staggered arrangement of the benzyl (B1604629) and benzoate rings, avoiding steric interference between the aromatic systems and with the chlorine atom. The planarity of the methyl benzoate moiety itself is generally maintained.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Patterns)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rri.res.innih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzoate aromatic rings, which possess π-electron systems. The oxygen atoms of the ether and ester groups would also contribute due to their lone pairs. The LUMO, conversely, would likely be distributed over the π* anti-bonding orbitals of the benzoate ring system, which is rendered more electron-deficient by the ester group.

The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO, while the electron-donating benzyloxy group would raise their energies. Computational studies on similar chlorinated aromatic compounds show that halogenation can influence the energy and localization of these orbitals, which in turn affects reactivity in processes like nucleophilic substitution or cycloadditions. nih.govnih.govacs.org An analysis of prodan, a dye molecule, showed that substituent groups play a key role in tuning the HOMO-LUMO gap through orbital mixing. rsc.org

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Note: These are hypothetical values based on typical DFT calculations for analogous aromatic esters.

| Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the energy of the highest energy electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -2.0 eV | Indicates the energy of the lowest energy empty orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 4.5 eV | A relatively large gap suggests high kinetic stability and low chemical reactivity under normal conditions. nih.gov |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map illustrates the charge distribution across a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would reveal negative potential (typically colored red) around the oxygen atoms of the ester and ether groups, indicating their nucleophilic character and hydrogen bond accepting capabilities. The regions around the hydrogen atoms of the aromatic rings would show positive potential (blue), making them susceptible to interactions with nucleophiles. The chlorine atom, despite its electronegativity, would also contribute to the complex potential landscape. This analysis is crucial for predicting non-covalent interactions, such as how the molecule might interact with a biological receptor or a solvent.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Sampling

While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations model the molecule's behavior over time. diva-portal.org An MD simulation of this compound, placed in a simulated environment (e.g., a box of water or a nonpolar solvent), would reveal its dynamic nature. rsc.org

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.gov The predicted shifts would be based on the calculated electron density around each nucleus. For instance, protons on the carbon adjacent to the ether oxygen are expected to appear downfield (3.4-4.5 ppm) due to deshielding. libretexts.orgpressbooks.pub Similarly, the ¹³C chemical shifts for carbons bonded to oxygen are expected in the 50-80 ppm range. pressbooks.pub Comparing these predicted spectra to experimental data is a standard method for confirming the molecular structure.

IR Frequencies: Theoretical vibrational frequencies can be calculated and compared to an experimental IR spectrum. nih.gov For this compound, characteristic vibrational modes would include the C=O stretch of the ester group (typically around 1725 cm⁻¹), C-O stretching of the ether and ester groups (in the 1000-1300 cm⁻¹ region), and various C-H and C=C stretching and bending modes from the aromatic rings. libretexts.orgresearchgate.netmdpi.com Scaling factors are often applied to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Note: These are representative values based on known ranges for the functional groups present.

| Spectroscopy | Feature | Predicted Range/Value |

| ¹H NMR | -OCH₃ protons | 3.8 - 3.9 ppm |

| -OCH₂-Ph protons | 5.0 - 5.2 ppm | |

| Aromatic protons | 6.9 - 8.0 ppm | |

| ¹³C NMR | C=O carbon | 165 - 167 ppm |

| C-O (ether/ester) carbons | 50 - 80 ppm pressbooks.pub | |

| Aromatic carbons | 110 - 140 ppm | |

| IR Spectroscopy | C=O stretch | ~1725 cm⁻¹ mdpi.com |

| C-O stretch | 1050 - 1250 cm⁻¹ pressbooks.pub | |

| Aromatic C=C stretch | 1450 - 1600 cm⁻¹ |

Computational Investigation of Reaction Mechanisms and Transition States

DFT calculations are widely used to map out the potential energy surfaces of chemical reactions, identifying intermediates and, crucially, the high-energy transition states that govern reaction rates. rsc.orgpku.edu.cn For this compound, several reactions could be investigated computationally:

Ester Hydrolysis: The mechanism of its hydrolysis (reaction with water to form 4-(benzyloxy)-3-chlorobenzoic acid and methanol) could be modeled. This would involve calculating the energy barriers for the nucleophilic attack of water on the carbonyl carbon and the subsequent proton transfer steps.

Nucleophilic Aromatic Substitution: The reaction pathway for displacing the chlorine atom with a nucleophile could be explored. Such studies would reveal whether the reaction proceeds via an SNAr mechanism and how the electronic effects of the benzyloxy and ester groups influence the stability of the Meisenheimer complex intermediate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed, offering deep mechanistic insights that are often difficult to obtain experimentally.

Theoretical Descriptors for Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools used in medicinal chemistry and materials science to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a molecule like this compound, a variety of theoretical descriptors can be calculated using quantum chemical methods.

These descriptors are broadly categorized into several classes, including electronic, steric, and thermodynamic parameters. The goal is to develop a statistically significant mathematical equation that can predict the activity or property of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

Detailed Research Findings

Although specific research detailing the theoretical descriptors for this compound is not present in the public domain, the general approach in QSAR/QSPR studies involves the following steps:

Molecular Modeling: The 3D structure of the molecule is built and optimized using computational chemistry software.

Descriptor Calculation: A wide range of descriptors are then calculated. Common quantum chemical descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for describing a molecule's ability to donate or accept electrons and are related to its reactivity.

Energy Gap (HOMO-LUMO gap): This is an indicator of molecular stability.

Dipole Moment: This describes the polarity of the molecule, which is important for understanding intermolecular interactions.

Electron Affinity and Ionization Potential: These relate to the energy changes involved in gaining or losing an electron.

Mulliken Charges: These provide an estimation of the partial atomic charges within the molecule.

Molecular Electrostatic Potential (MEP): This map shows the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a QSAR/QSPR model that correlates a selection of these descriptors with the experimental activity or property of a series of related compounds.

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Illustrative Data Table of Theoretical Descriptors

The following table provides an example of the types of theoretical descriptors that would be calculated for this compound in a typical QSAR/QSPR study. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound were not found in the searched literature.

| Descriptor | Hypothetical Value | Significance in QSAR/QSPR |

| HOMO Energy (eV) | -6.8 | Relates to the molecule's electron-donating ability. Higher values suggest a better electron donor. |

| LUMO Energy (eV) | -1.2 | Relates to the molecule's electron-accepting ability. Lower values suggest a better electron acceptor. |

| HOMO-LUMO Gap (eV) | 5.6 | Indicates chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. |

| Dipole Moment (Debye) | 2.5 | Measures the overall polarity of the molecule, which influences its solubility and ability to engage in dipole-dipole interactions. |

| Total Energy (Hartree) | -1250.5 | Represents the total electronic energy of the molecule in its optimized geometry. |

| Molecular Polarizability (ų) | 35.2 | Describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, affecting London dispersion forces. |

| Molar Refractivity (cm³/mol) | 75.8 | Related to the volume of the molecule and its polarizability. |

| Hydration Energy (kcal/mol) | -8.3 | The energy released when a molecule is dissolved in water, providing insight into its hydrophilicity. |

Chemical Reactivity and Derivatization Strategies for Methyl 4 Benzyloxy 3 Chlorobenzoate

Hydrolytic and Transesterification Reactions of the Ester Moiety

The methyl ester functionality of Methyl 4-(benzyloxy)-3-chlorobenzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be readily hydrolyzed to its corresponding carboxylic acid, 4-(benzyloxy)-3-chlorobenzoic acid. This transformation is typically achieved under basic or acidic conditions. Saponification, using an aqueous base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by an acidic workup, is a common and efficient method. nih.gov For instance, the hydrolysis of similar methyl benzoates is often carried out with an aqueous solution of sodium hydroxide. nih.gov

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting the compound with an alcohol in the presence of an acid or base catalyst. While specific examples for this compound are not prevalent, the general mechanism is well-established for benzoate (B1203000) esters. For example, reacting the methyl ester with a higher-boiling alcohol and a catalytic amount of sulfuric acid or a sodium alkoxide would lead to the formation of a new ester, with the equilibrium driven by the removal of methanol (B129727).

| Reaction | Reagents | Product |

| Hydrolysis | 1. NaOH (aq) 2. H₃O⁺ | 4-(benzyloxy)-3-chlorobenzoic acid |

| Transesterification | R-OH, Acid or Base Catalyst | 4-(benzyloxy)-3-chlorobenzoate (alkyl R ester) |

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of the molecule is activated and deactivated by different substituents, influencing the outcome of substitution reactions.

Aromatic Electrophilic Substitution (EAS): The reactivity and regioselectivity of EAS are governed by the combined electronic effects of the substituents. The benzyloxy group is a powerful activating, ortho-, para-directing group due to resonance donation of its oxygen lone pair. The chloro substituent is deactivating due to its inductive effect but is also ortho-, para-directing. The methoxycarbonyl group is strongly deactivating and meta-directing.

The directing effects are summarized as follows:

-OCH₂Ph (Benzyloxy): Strongly activating; directs ortho and para (positions 3 and 5).

-Cl (Chloro): Deactivating; directs ortho and para (positions 2 and 4).

-COOCH₃ (Methoxycarbonyl): Strongly deactivating; directs meta (positions 2 and 6).

Given that the powerful activating benzyloxy group dictates the substitution pattern, electrophilic attack is most likely to occur at the position most activated and sterically accessible, which is C5 (ortho to the benzyloxy group and meta to the chloro group). Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. msu.eduyoutube.comlibretexts.org For example, the nitration of methyl benzoate, a related compound, primarily yields the meta-substituted product due to the directing effect of the ester group. youtube.com In the case of this compound, the benzyloxy group's influence would be dominant.

| Position | Directing Effect of -OCH₂Ph | Directing Effect of -Cl | Directing Effect of -COOCH₃ | Predicted EAS Site |

| C2 | - | ortho | meta | Unlikely |

| C5 | ortho | meta | - | Most Likely |

| C6 | - | - | meta | Unlikely |

Functional Group Interconversions of the Chloro Substituent (e.g., cross-coupling)

The chloro substituent on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalytic systems have enabled their efficient use.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. For example, methyl 4-chlorobenzoate (B1228818) undergoes Suzuki-Miyaura coupling with phenylboronic acid using a bis-carbene palladium complex as a catalyst. sigmaaldrich.com This methodology could be applied to this compound to introduce various aryl or heteroaryl groups at the C3 position.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner. Iron-catalyzed Kumada cross-coupling reactions have been developed for aryl chlorobenzoates, offering a more sustainable alternative to palladium. nih.gov These methods have shown good functional group tolerance, allowing for the coupling of alkyl Grignard reagents. nih.gov

Other Cross-Coupling Reactions:

Stille Coupling: Employs organostannanes.

Heck Coupling: Reacts the aryl chloride with an alkene.

Buchwald-Hartwig Amination: Forms a C-N bond by reacting with an amine.

Sonogashira Coupling: Introduces an alkyne group.

These reactions significantly expand the synthetic utility of this compound, allowing for the construction of a wide array of complex molecular architectures. researchgate.netbris.ac.uk

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | C-C (Aryl/Vinyl) |

| Kumada | R-MgX | Fe or Ni catalyst | C-C (Alkyl/Aryl) |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst | C-C (Aryl/Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | C-N |

| Sonogashira | R-C≡CH | Pd/Cu catalyst, Base | C-C (Alkynyl) |

Chemical Transformations and Modifications of the Benzyloxy Group

The benzyloxy group serves both as a directing group in electrophilic substitutions and as a common protecting group for the phenolic hydroxyl.

Cleavage of the Benzyl (B1604629) Ether (Deprotection): The most frequent transformation of the benzyloxy group is its cleavage to unmask the phenol (B47542). Several methods are available, with the choice depending on the tolerance of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is a mild and common method, typically employing hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). This reaction cleaves the C-O bond to yield 4-chloro-3-hydroxy-methylbenzoate and toluene. organic-chemistry.org

Lewis Acid Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) can effectively cleave benzyl ethers, even at low temperatures. researchgate.net Tin(IV) chloride (SnCl₄) has also been shown to selectively cleave benzyl esters and ethers. dal.ca

Oxidative Cleavage: While simple benzyl ethers are relatively robust, substituted variants like the p-methoxybenzyl (PMB) ether are readily cleaved by oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov The unsubstituted benzyl ether in this compound would be more resistant to such conditions.

Modification of the Benzylic Position: The benzylic C-H bonds of the -OCH₂Ph group are susceptible to radical and oxidative reactions. For instance, free-radical bromination could introduce a bromine atom at the benzylic position. khanacademy.org Strong oxidizing agents like potassium permanganate (B83412) can oxidize a benzylic methylene (B1212753) group, although under harsh conditions that might affect other parts of the molecule. wikipedia.org

| Transformation | Reagents | Product Functional Group |

| Hydrogenolysis | H₂, Pd/C | Phenol |

| Lewis Acid Cleavage | BCl₃ or SnCl₄ | Phenol |

| Oxidative Cleavage | DDQ (more effective on substituted benzyl ethers) | Phenol |

Reduction and Oxidation Reactions of Specific Functionalities

Beyond the benzyloxy group, the ester functionality is a key site for reduction.

Reduction of the Ester Moiety: The methoxycarbonyl group can be reduced to a primary alcohol, yielding [4-(benzyloxy)-3-chlorophenyl]methanol.

Lithium Aluminum Hydride (LiAlH₄): As a powerful and non-selective reducing agent, LAH readily reduces esters to the corresponding primary alcohols. harvard.edu

Lithium Borohydride (LiBH₄): This reagent is known for its ability to selectively reduce esters in the presence of other functional groups like carboxylic acids or amides. harvard.edu

Diisobutylaluminum Hydride (DIBAL-H): At low temperatures, DIBAL-H can be used to reduce esters to aldehydes. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the alcohol.

Oxidation Reactions: As mentioned previously, the benzylic position of the ether is the most likely site for oxidation. wikipedia.org The aromatic ring itself is generally resistant to oxidation due to its aromatic stability, and the other functional groups (ester, chloro) are already in high oxidation states.

| Functional Group | Reagent | Resulting Functional Group |

| Ester (-COOCH₃) | LiAlH₄ or LiBH₄ | Primary Alcohol (-CH₂OH) |

| Ester (-COOCH₃) | DIBAL-H (1 eq, -78 °C) | Aldehyde (-CHO) |

| Benzyloxy (-OCH₂Ph) | KMnO₄ (harsh) | Benzoate Ester (-OCOPh) |

Synthesis of Structurally Related Analogues and Homologues

The synthesis of analogues and homologues of this compound allows for the exploration of structure-activity relationships in various applications.

Synthesis of Analogues: Analogues can be created by modifying the substituents on the aromatic ring or the protecting group.

Halogen Variation: Starting from methyl 3-bromo-4-hydroxybenzoate or the corresponding fluoro or iodo compounds, analogues with different halogens at the C3 position can be synthesized via Williamson ether synthesis with benzyl chloride. evitachem.com

Substitution Pattern Variation: Using isomers of the starting material, such as methyl 2-chloro-4-hydroxybenzoate, would yield regioisomeric analogues.

Benzyloxy Group Variation: Instead of benzyl chloride, substituted benzyl halides (e.g., p-methoxybenzyl chloride) can be used to install different ether protecting groups, which can offer alternative deprotection conditions. organic-chemistry.org For example, a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been developed as a protecting group orthogonal to the p-methoxybenzyl group. nih.gov

Synthesis of Homologues: Homologues can be synthesized by varying the length of the carbon chains.

Ester Homologues: Transesterification, as described in section 5.1, or starting the synthesis from 4-(benzyloxy)-3-chlorobenzoic acid and a different alcohol (e.g., ethanol (B145695), propanol) via Fischer esterification, would produce higher ester homologues.

Benzoic Acid Homologues: The synthesis could start from a hydroxyphenylacetic acid or hydroxyphenylpropionic acid derivative to introduce additional methylene units between the aromatic ring and the ester group.

Mechanistic Investigations of Molecular Interactions and Biochemical Relevance

In Silico Molecular Docking Studies with Defined Biological Macromolecules (e.g., enzymes, receptors)

Molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule to a macromolecular target. Although direct docking studies on methyl 4-(benzyloxy)-3-chlorobenzoate are sparse, research on its structural analogs provides significant insights into its potential interactions.

For instance, derivatives of benzoic acid have been investigated for their antiviral potential. In a study targeting the SARS-CoV-2 main protease, various benzoic acid derivatives were docked to predict their binding affinity. The findings indicated that the docking scores generally increased with the number of hydroxyl groups on the aromatic ring. nih.gov For example, gallic acid showed a better docking score than benzoic acid, and octyl-gallate's score was comparable to the reference inhibitor, boceprevir. nih.gov This suggests that the ester and ether functionalities of this compound could participate in significant binding interactions.

In another study, 4-(2-chloroacetamido)benzoic acid derivatives were evaluated as local anesthetics by docking against the NaVAb voltage-gated sodium channel. researchgate.net This highlights that the chloro-substituted phenyl ring, a key feature of the target compound, is a relevant moiety for interacting with ion channel proteins.

Furthermore, docking studies on benzyloxy-4-oxopyridin benzoate (B1203000) derivatives with the heme sheet, a target in antimalarial research, revealed that substitutions with chlorine and bromine atoms at the para and meta positions increased inhibitory activity. nih.gov Specifically, compounds 7h and 7f in the study demonstrated effective hydrophobic interactions with the heme sheet. nih.gov This suggests that the 3-chloro and 4-benzyloxy substitutions on the methyl benzoate core could facilitate strong hydrophobic and electronic interactions within a protein's binding pocket.

These studies collectively imply that this compound likely interacts with biological macromolecules through a combination of hydrogen bonding (via the ester carbonyl), hydrophobic interactions (from the benzyl (B1604629) and phenyl rings), and halogen bonding (from the chlorine atom). The specific nature and strength of these interactions would, of course, depend on the topology and amino acid composition of the target binding site.

In Vitro Enzymatic Assays: Mechanistic Inhibition and Binding Studies (at a molecular level)

Benzoate and its derivatives are known to interact with a variety of enzymes. For example, sodium benzoate has been identified as an inhibitor of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-serine. atamanchemicals.comnih.gov This inhibition is being explored for therapeutic purposes in conditions like early-phase Alzheimer's disease, where enhancing N-methyl-D-aspartate receptor (NMDAR) activation is a goal. nih.gov

Furthermore, studies on the biosynthesis of Coenzyme Q have shown that analogs of 4-hydroxybenzoic acid can act as either substrates or inhibitors of the enzyme Coq2/UbiA. Notably, 4-chlorobenzoic acid was found to be an inhibitor of this prenyl transferase reaction. nih.gov This indicates that the chloro-substituted benzoic acid core of the target compound could potentially interfere with enzymes involved in vital metabolic pathways.

The type of inhibition can be competitive, non-competitive, or uncompetitive. libretexts.orglibretexts.org A competitive inhibitor typically resembles the substrate and binds to the active site, while a non-competitive inhibitor binds to an allosteric site, altering the enzyme's conformation. libretexts.orgyoutube.com Given the structural components of this compound, it could potentially act as either a competitive inhibitor for enzymes that process benzoate-like substrates or as a non-competitive inhibitor by binding to an allosteric site.

The hydrolysis of phenyl esters of substituted benzoic acids has also been studied, revealing that the rate of reaction is influenced by the electronic effects of the substituents. researchgate.net This fundamental reactivity is relevant to how this compound might be metabolized by esterase enzymes in a biological system.

Receptor Binding Affinity Investigations: Characterization of Ligand-Receptor Interactions

Receptor binding assays are crucial for identifying the interaction of a ligand with specific receptor subtypes. The structural motifs within this compound, particularly the benzyloxy group, are present in various biologically active molecules, suggesting its potential for receptor interactions.

Research on benzyl derivatives isolated from the fungus Eurotium repens has demonstrated their binding affinity for human opioid and cannabinoid receptors. nih.gov This finding suggests that the benzyloxy moiety could be a key pharmacophore for interaction with G-protein coupled receptors involved in pain and psychoactive pathways.

More specifically, benzyloxy piperidine-based compounds have been discovered as antagonists for the dopamine (B1211576) D4 receptor. oup.com In these studies, modifications to the benzyl group, such as the addition of fluoro or methyl groups, influenced the binding affinity and selectivity for the D4 receptor over other dopamine receptor subtypes. oup.com This underscores the importance of the substitution pattern on the benzyloxy ring for determining receptor interaction and specificity.

The data from these related compounds suggest that this compound has the potential to bind to various receptors, with the benzyloxy group likely playing a crucial role in forming key interactions within the receptor's binding pocket. The chlorine atom could further modulate this affinity and selectivity through specific electronic and steric interactions.

Exploration of Molecular Recognition Principles and Pharmacophore Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. The benzyloxy moiety is a recognized pharmacophore in several classes of bioactive compounds.

A significant body of research highlights the benzyloxy group as a key feature in potent and selective monoamine oxidase B (MAO-B) inhibitors. researchgate.net In these inhibitors, the benzyloxy group often provides favorable hydrophobic interactions within the enzyme's active site. researchgate.net The position of the benzyloxy group on the core scaffold is critical; for instance, in some coumarin-based inhibitors, a meta-benzyloxy substitution is favored over a para substitution, which can cause steric hindrance.

The design of androgen receptor (AR) antagonists has also led to the identification of novel pharmacophores. In one class of compounds, a 4-(4-benzoylaminophenoxy)phenol scaffold was identified as a unique pharmacophore, distinct from the typical nitro- or cyano-phenyl groups of other nonsteroidal AR antagonists. semanticscholar.org This illustrates how the combination of aromatic rings and ether linkages, similar to the structure of this compound, can form the basis of a pharmacophore for nuclear receptor binding.

Based on these principles, a hypothetical pharmacophore for molecules like this compound would likely include:

A hydrophobic region corresponding to the benzyl group.

A hydrogen bond acceptor (the ester carbonyl oxygen).

An aromatic ring system capable of π-π stacking interactions.

A halogen bond donor (the chlorine atom).

The spatial arrangement of these features would be critical for specific interactions with a biological target.

Mechanistic Studies of Modulatory Effects on Defined Biochemical Pathways

The introduction of a xenobiotic compound into a biological system can modulate various biochemical pathways. The structural elements of this compound suggest its potential to interfere with several cellular processes.

The degradation of chlorobenzoates has been extensively studied in microorganisms like Pseudomonas species. These bacteria have evolved specific enzymatic pathways to metabolize chlorobenzoates, often involving dioxygenase and dehydrogenase enzymes to open the aromatic ring and remove the chlorine substituent. asm.org This indicates that if this compound were introduced into such a system, it could potentially be a substrate for or an inhibitor of these degradation pathways.

Furthermore, benzoate and its derivatives are known to influence metabolic pathways in fungi. For example, sodium benzoate can inhibit the growth and aflatoxin production in Aspergillus flavus. asm.org Mechanistically, this is linked to an increase in lysine (B10760008) benzoylation, a post-translational modification that can alter protein function. asm.org Specifically, sodium benzoate treatment leads to an increase in benzoyl-CoA, a precursor for benzoylation. asm.org

As previously mentioned, 4-chlorobenzoic acid inhibits Coq2/UbiA, a key enzyme in the Coenzyme Q biosynthetic pathway. nih.gov This pathway is essential for cellular respiration and antioxidant defense. Inhibition of this pathway by a metabolite of this compound could have significant physiological consequences.

Structure-Based Design Principles for Targeted Molecular Probes

The structural features of this compound make it and its derivatives interesting scaffolds for the design of targeted molecular probes. Structure-based design utilizes the three-dimensional structure of a target macromolecule to create ligands with high affinity and specificity.

An example of this approach is the development of peptide-based probes to detect pathogenic protein aggregates, such as those of transthyretin in ATTR amyloidosis. nih.gov By using the crystal structures of the amyloid fibrils, researchers can design probes that specifically recognize the aggregated conformation of the protein. nih.gov Similarly, the benzyloxy and chlorophenyl moieties of the target compound could be incorporated into probes designed to bind to specific protein pockets, with the chlorine atom potentially serving as a site for attaching reporter groups or for forming specific halogen bonds to enhance binding.

Structure-guided design has also been employed to create covalent probes targeting structured RNA elements like riboswitches. youtube.com The defined geometry and electronic properties of the substituted benzoate scaffold could be advantageous in designing probes that can selectively recognize and bind to unique three-dimensional folds in RNA, thereby modulating its function.

The principles of structure-based design could leverage the distinct features of this compound—its size, shape, and pattern of hydrophobic and electrostatic interactions—to develop novel molecular probes for investigating a range of biological systems.

Applications of Methyl 4 Benzyloxy 3 Chlorobenzoate As a Synthetic Intermediate and Precursor

Strategic Building Block in the Synthesis of Complex Organic Molecules

The utility of Methyl 4-(benzyloxy)-3-chlorobenzoate as a strategic building block lies in the distinct reactivity of its functional groups. The methyl ester can undergo hydrolysis to the corresponding carboxylic acid or amidation to form amides. The chloro group can participate in various cross-coupling reactions, and the benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be removed at a later synthetic stage via hydrogenolysis.

This multifunctional nature allows chemists to devise synthetic routes where each part of the molecule is sequentially or selectively modified to build intricate organic structures. While direct examples involving this specific molecule are specialized, the synthetic utility is well-demonstrated by closely related analogues.

Precursor in the Total Synthesis of Natural Products and Bioactive Compounds

The structural motifs present in this compound are common in a variety of bioactive compounds. A key example that illustrates the role of a very similar precursor is the synthesis of Cediranib, a potent antineoplastic agent. nih.gov While the actual synthesis utilizes Methyl 4-(benzyloxy)-3-methoxybenzoate, the synthetic pathway highlights the function of this class of molecules as critical precursors to life-saving drugs. nih.gov

The synthesis involves using the benzyloxy-protected benzoic acid derivative as the foundational piece upon which the rest of the complex molecule is assembled. The benzyloxy group protects the phenol (B47542) during the initial steps, and the ester or the corresponding acid is used to form larger structures. This demonstrates how such precursors are vital in the multi-step total synthesis of complex bioactive targets.

Key Intermediate in the Preparation of Advanced Pharmaceutical Scaffolds

The development of new drugs often relies on the creation of novel molecular scaffolds that can be decorated with various functional groups to optimize biological activity. This compound and its derivatives are key intermediates in constructing such scaffolds.

A prominent example is found in the synthesis of the anticancer drug Cediranib. The precursor, Methyl 4-(benzyloxy)-3-methoxybenzoate, is an essential intermediate for producing the quinazoline (B50416) core of the drug. nih.gov The synthesis demonstrates how this building block is incorporated to form the central scaffold of a highly active pharmaceutical agent. The process underscores the importance of such intermediates in medicinal chemistry for creating libraries of compounds based on a central, effective scaffold.

| Starting Material | Key Reaction Step | Intermediate Formed | Relevance |

|---|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzoic acid | Esterification with methanol (B129727) and sulfuric acid | Methyl 4-(benzyloxy)-3-methoxybenzoate | Demonstrates the preparation of the key methyl ester intermediate. nih.gov |

| Methyl 4-(benzyloxy)-3-methoxybenzoate | Multi-step synthesis | 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline (Cediranib) | The building block is incorporated into the final complex and bioactive pharmaceutical scaffold. nih.gov |

Utility in the Synthesis of Ligands for Catalysis and Coordination Chemistry

The synthesis of ligands for catalysis and coordination chemistry often requires building blocks with specific electronic and steric properties. While the structure of this compound, with its potential donor atoms (oxygen) and sites for modification, suggests it could be adapted for ligand synthesis, this application is not widely documented in the reviewed scientific literature. Research in this area appears to favor other building blocks for the construction of catalytic ligands.

Application in the Development of Molecular Probes and Labeling Reagents

Molecular probes and labeling reagents are essential tools in chemical biology for visualizing and tracking biological processes. These molecules typically require a reporter group (e.g., a fluorophore), a reactive group for attachment to a target, and a linker. Although the structure of this compound could theoretically be modified to serve as a scaffold for such a probe, its use in this specific application is not prominently reported in the available scientific literature.

Role in the Design and Construction of Novel Material Precursors

The rigid, well-defined structure of this compound makes it an interesting candidate as a precursor for novel materials, particularly liquid crystals. The design of liquid crystalline materials often relies on molecules with a rigid core and flexible terminal chains. Benzoic acid derivatives are frequently used as the central, rigid component of such systems. nih.gov

Research into related compounds provides strong evidence for this potential application. For instance, studies have shown that phenyl benzoate (B1203000) derivatives can form calamitic (rod-shaped) liquid crystals. nih.gov In one synthesis, a substituted benzoyloxybenzoic acid was esterified with 4-benzyloxyphenol to create a liquid crystalline molecule. nih.gov Another study focused on a new family of liquid crystals containing a terminal benzyloxy group, highlighting its importance in designing such materials. mdpi.com The presence of the benzyloxy group, the ester linkage, and the rigid phenyl core in this compound are all features conducive to the formation of mesophases, which are characteristic of liquid crystals. These compounds are of interest for their thermodynamic properties and potential use in display technologies. nih.govnih.gov

| Compound Class | Key Structural Feature | Observed Property | Reference |

|---|---|---|---|

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | Phenyl benzoate core with terminal benzyloxy group | Calamitic liquid crystal behavior | nih.gov |

| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Schiff base core with terminal benzyloxy group | Exhibits liquid crystalline phases (mesophases) | mdpi.com |

| 3- (or 4-)n-alkanoyloxy benzoic acids | Hydrogen-bonded benzoic acid dimers | Exhibit smectic mesophases | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Substituent Effects on Reactivity and Selectivity Profiles

The reactivity and selectivity of methyl 4-(benzyloxy)-3-chlorobenzoate are governed by the interplay of electronic and steric effects imparted by its substituents: the chloro group, the benzyloxy group, and the methyl ester.

Electronic Effects:

The benzyloxy group at the 4-position, conversely, is an activating group. The oxygen atom's lone pairs can donate electron density into the ring via a strong +M effect, which overrides its -I effect. This activation is particularly pronounced at the positions ortho to the benzyloxy group (positions 3 and 5).

The net effect on the aromatic ring's reactivity is a complex balance of these opposing influences. The strong activating effect of the benzyloxy group and the deactivating effect of the chloro group create a specific electronic environment. For electrophilic attack, the position ortho to the activating benzyloxy group and meta to the deactivating chloro group (position 5) is expected to be the most favored site.

Steric Effects:

The benzyloxy group is notably bulky and can exert significant steric hindrance, influencing the rate and regioselectivity of reactions. nih.gov Compared to a smaller methoxy (B1213986) group, the benzyloxy group can shield the adjacent positions on the aromatic ring, potentially hindering the approach of reactants. researchgate.net This steric bulk can be a critical factor in reactions involving the neighboring chloro group or the ester functionality.

The methyl ester group is also deactivating and a meta-director in electrophilic aromatic substitution. However, its primary role in SAR often relates to its potential as a hydrogen bond acceptor and its susceptibility to hydrolysis by esterases in a biological environment.

| Substituent at Position 3 | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring Reactivity | Steric Hindrance |

|---|---|---|---|---|

| -Cl (Chloro) | Strong | Weak | Deactivating | Moderate |

| -F (Fluoro) | Very Strong | Weak | Deactivating | Low |

| -Br (Bromo) | Strong | Weak | Deactivating | Moderate-High |

| -OCH₃ (Methoxy) | Moderate | Strong | Activating | Low |

This table provides a comparative analysis of the electronic and steric properties of different substituents at the 3-position of a benzoate (B1203000) scaffold, based on established chemical principles. stackexchange.comresearchgate.netechemi.com

Correlation of Structural Features with Specific Molecular Interaction Affinities

The structural motifs of this compound allow for a variety of non-covalent interactions, which are fundamental to its potential binding affinity for biological macromolecules like proteins or receptors. nih.gov

Hydrogen Bonding: The oxygen atoms of the methyl ester's carbonyl group and the ether linkage of the benzyloxy group can act as hydrogen bond acceptors. nih.gov This is a critical feature for anchoring the molecule within a binding pocket that contains hydrogen bond donors, such as the amide protons of a protein backbone or the hydroxyl groups of serine, threonine, or tyrosine residues.

Hydrophobic Interactions: The two aromatic rings—the central benzoate ring and the phenyl ring of the benzyloxy group—provide significant hydrophobic surface area. These regions can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within a target's binding site. nih.gov

π-π Stacking: The aromatic rings can also participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings align, can contribute significantly to binding affinity. nih.gov

Halogen Bonding: The chlorine atom, while primarily considered for its electronic and steric effects, can also participate in halogen bonding. This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic atom, such as an oxygen or nitrogen.

Dipole-Dipole Interactions: The polar C-Cl and C=O bonds create local dipoles that can interact with polar residues in a binding site.

| Functional Group | Potential Molecular Interactions | Potential Interacting Partners (in a Protein) |

|---|---|---|

| Methyl Ester (-COOCH₃) | Hydrogen Bond Acceptor, Dipole-Dipole | Backbone NH, Lysine (B10760008), Arginine, Serine, Threonine |

| Benzyloxy Group (-OCH₂Ph) | Hydrogen Bond Acceptor (Ether O), Hydrophobic, π-π Stacking | Water, Serine, Phenylalanine, Tyrosine, Leucine, Valine |

| Chloro Group (-Cl) | Halogen Bonding, Dipole-Dipole, Hydrophobic | Carbonyl Oxygen, Serine, Threonine, Aspartate, Glutamate |

| Aromatic Rings | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine |

This table summarizes the potential non-covalent interactions for the key functional groups within this compound.

Rational Design and Optimization Strategies based on SAR/SPR Analyses

SAR and SPR data provide a foundation for the rational design of new analogues with potentially improved activity, selectivity, or pharmacokinetic properties. nih.govresearchgate.net Based on the structure of this compound, several optimization strategies can be proposed.

Modification of the Benzyloxy Group: The terminal phenyl ring of the benzyloxy group is a prime target for modification. Introducing small electron-donating or electron-withdrawing groups could fine-tune electronic properties and introduce new interaction points. For example, adding a methoxy group to the para-position of the phenyl ring could enhance electron-donating properties and provide an additional hydrogen bond acceptor. chem-station.com

Replacement of the Chloro Substituent: The nature of the halogen at position 3 can be varied to probe the importance of size, electronegativity, and halogen bonding potential. Replacing chlorine with bromine or iodine could enhance halogen bonding, while replacement with fluorine would offer a smaller size and different electronic profile. stackexchange.com

Ester Group Modification: The methyl ester could be hydrolyzed to the corresponding carboxylic acid, which would introduce a strong hydrogen bond donor and acceptor, potentially altering the binding mode and improving solubility. researchgate.net Alternatively, conversion to amides would introduce a hydrogen bond donor and could improve metabolic stability. The design of substituted benzamides is a common strategy in drug discovery. nih.gov

Scaffold Hopping and Ring System Modification: More advanced strategies could involve replacing the central benzoate ring with a different scaffold, such as a quinazoline (B50416), while retaining key interaction features like the benzyloxy group. researchgate.net This "scaffold hopping" can lead to novel intellectual property and completely different pharmacological profiles.

Computational Approaches to SAR/SPR, Including 3D-QSAR Modeling

Computational chemistry offers powerful tools to quantify the relationship between a molecule's three-dimensional structure and its biological activity, a field known as 3D-Quantitative Structure-Activity Relationship (3D-QSAR). nih.govjbclinpharm.org

For a series of analogues based on the this compound scaffold, a 3D-QSAR study would typically involve the following steps:

Data Set Preparation: A series of chemically related compounds with experimentally determined biological activities (e.g., IC₅₀ values) would be selected. This would include a training set to build the model and a test set to validate it. jbclinpharm.org

Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and optimized to their lowest energy conformation. A crucial step is aligning the molecules based on a common structural feature, such as the benzoate ring. nih.gov

Generation of Molecular Fields: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used.

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around each molecule.

CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov

Statistical Analysis and Model Generation: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated fields with the variations in biological activity. This generates a QSAR model with statistical metrics like q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) that indicate the model's predictive power. iomcworld.com

Contour Map Visualization: The results are visualized as 3D contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to increase or decrease activity. For example, a green contour in a steric map might indicate that bulkier groups are favored in that region, while a red contour in an electrostatic map might suggest that electronegative groups are disfavored. nih.gov

Such models can provide invaluable insights for rational drug design, guiding the synthesis of new compounds with a higher probability of success and helping to prioritize synthetic efforts. mdpi.comfrontiersin.org

| Compound Analogue | Modification | Experimental pIC₅₀ | Predicted pIC₅₀ (Hypothetical) | Residual (Hypothetical) |

|---|---|---|---|---|

| This compound | Parent | 5.50 | 5.45 | -0.05 |

| Analogue 1 | 3-Fluoro | 5.30 | 5.38 | +0.08 |

| Analogue 2 | 3-Bromo | 5.65 | 5.60 | -0.05 |

| Analogue 3 | 4-(4-methoxybenzyloxy) | 6.10 | 6.05 | -0.05 |

| Analogue 4 | Ester to Carboxylic Acid | 6.25 | 6.30 | +0.05 |

This table presents a hypothetical data set that would be used in a 3D-QSAR study, illustrating the correlation between structural modifications and biological activity.

Future Research Directions and Emerging Paradigms for Methyl 4 Benzyloxy 3 Chlorobenzoate

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

While Methyl 4-(benzyloxy)-3-chlorobenzoate itself is achiral, the development of stereoselective synthetic routes becomes crucial when considering its derivatization into more complex, chiral molecules. Future research should focus on methodologies that can introduce chirality in a controlled manner. For instance, the stereocontrolled synthesis of complex molecules containing benzyloxy groups, such as certain steroid hybrids, has been successfully demonstrated, highlighting the feasibility of such approaches. nih.gov

Potential research avenues include:

Asymmetric Catalysis: The development of catalytic systems, perhaps using chiral transition metal complexes, for the enantioselective transformation of derivatives of this compound.

Chiral Auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of reactions at positions adjacent to the aromatic ring or on substituents introduced through derivatization.

Biocatalysis: Utilizing enzymes to perform stereoselective modifications, such as asymmetric reduction of the ester group or hydroxylation of the aromatic ring, offering a green and highly selective alternative to traditional chemical methods.

Exploration of Uncharted Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is largely dictated by its three principal functional groups. While standard transformations are known, significant opportunities exist in exploring novel reactivity. The reactivity of simpler analogs like methyl 4-chlorobenzoate (B1228818), which undergoes reactions such as palladium-mediated hydrodehalogenation and Suzuki-Miyaura coupling, provides a foundation for this exploration. chemicalbook.com

Future work could investigate:

Modulated Cross-Coupling: Systematically studying how the electronic nature of the benzyloxy group influences the reactivity of the C-Cl bond in various cross-coupling reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck) compared to simpler chlorobenzoates. chemicalbook.com